molecular formula C25H25N3O2S3 B14955332 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14955332
M. Wt: 495.7 g/mol
InChI Key: MLUMEEHVMWGZAF-HKWRFOASSA-N
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Description

The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • Pyrido-pyrimidinone core: A 7-methyl group and 2-(phenylsulfanyl) substituent, influencing electronic properties and steric interactions.
  • Z-configuration: The (Z)-geometry of the methylidene bridge between the two heterocyclic systems, critical for molecular planarity and target binding .

Properties

Molecular Formula

C25H25N3O2S3

Molecular Weight

495.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S3/c1-3-4-5-9-14-27-24(30)20(33-25(27)31)15-19-22(32-18-10-7-6-8-11-18)26-21-13-12-17(2)16-28(21)23(19)29/h6-8,10-13,15-16H,3-5,9,14H2,1-2H3/b20-15-

InChI Key

MLUMEEHVMWGZAF-HKWRFOASSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs (Table 1) share the pyrido-pyrimidinone-thiazolidinone scaffold but differ in substituents, leading to distinct physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs

Compound Name Thiazolidinone Substituent Pyrido-pyrimidinone Substituents Key Differences
Target Compound 3-hexyl, 2-thioxo 7-methyl, 2-(phenylsulfanyl) High lipophilicity (hexyl chain)
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-phenylethyl), 2-thioxo 2-(ethylamino) Aromatic phenylethyl vs. aliphatic hexyl; amino vs. sulfanyl groups
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-benzyl, 2-thioxo 2-(ethylamino) Benzyl (aromatic) vs. hexyl; sulfanyl vs. amino

Key Observations :

  • Lipophilicity : The hexyl chain in the target compound enhances membrane permeability compared to aromatic (benzyl, phenylethyl) substituents .
  • Bioactivity Implications: Thioxo groups in thiazolidinones (vs. oxo) improve metabolic stability and metal-binding capacity, relevant for antimicrobial activity .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound was compared to analogs (Table 2).

Table 2: Tanimoto Similarity Indices (MACCS Fingerprints)

Compound Pair Tanimoto Index
Target vs. 2-(Ethylamino)-3-... () 0.68
Target vs. 3-[(Z)-(3-benzyl-... () 0.72
Target vs. SAHA (Reference HDAC inhibitor) 0.41

Findings :

  • Higher similarity (0.68–0.72) among pyrido-pyrimidinone-thiazolidinone derivatives suggests shared bioactivity profiles, such as histone deacetylase (HDAC) inhibition .
  • Lower similarity to SAHA indicates divergent mechanisms, likely due to the absence of hydroxamate groups .

Bioactivity and Pharmacokinetic Profiles

Antimicrobial Activity :

  • Thiazolidinone derivatives with aliphatic chains (e.g., hexyl) show enhanced activity against Gram-positive bacteria compared to aromatic analogs, attributed to improved membrane penetration .
  • The phenylsulfanyl group may confer antioxidant properties, as seen in structurally related compounds with sulfur-containing substituents .

Pharmacokinetics :

  • logP : The target compound’s calculated logP (~4.2) exceeds analogs with benzyl (logP ~3.5) or phenylethyl (logP ~3.8) groups, favoring blood-brain barrier penetration .
  • Metabolic Stability : The thioxo group reduces susceptibility to cytochrome P450 oxidation compared to oxo derivatives .

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